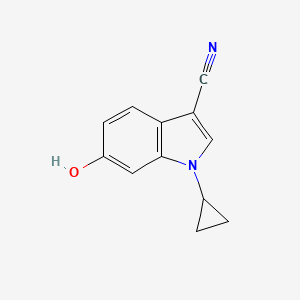
Diazoxide choline
説明
ジアゾキシドコリンは、カリウムチャネル活性化剤として作用するベンゾチアジアジン誘導体です。 主に、過剰なインスリン産生が原因で血糖値が低くなる、高インスリン血症性低血糖の治療に使用されます 。 ジアゾキシドコリンは、ジアゾキシドのコリン塩であり、その溶解性と安定性を向上させています .
2. 製法
合成経路および反応条件: ジアゾキシドコリンの合成は、ジアゾキシドとコリン塩化物を反応させることから始まります。ジアゾキシドはまず、2-アミノ-5-クロロベンゼンスルホンアミドとホルムアルデヒドを環化させて合成されます。 得られたジアゾキシドをコリン塩化物と反応させると、ジアゾキシドコリンが生成されます .
工業的製造方法: ジアゾキシドコリンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高い収率と純度を確保するために最適化されます。 このプロセスでは、目的の生成物を得るために、温度、pH、反応時間の慎重な制御が必要です .
反応の種類:
酸化: ジアゾキシドコリンは、特に硫黄原子において酸化反応を起こし、スルホキシドとスルホンを生成します。
還元: ジアゾキシドコリンは、窒素原子において還元反応を起こし、アミンを生成します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アミン。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diazoxide choline involves the reaction of diazoxide with choline chloride. Diazoxide is first synthesized by the cyclization of 2-amino-5-chlorobenzenesulfonamide with formaldehyde. The resulting diazoxide is then reacted with choline chloride to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can occur at the nitrogen atoms, leading to the formation of amines.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
ジアゾキシドコリンは、幅広い科学研究の用途があります:
化学: 様々な誘導体の合成における試薬として使用されます。
生物学: カリウムチャネルと細胞代謝への影響が研究されています。
医学: 高インスリン血症性低血糖の治療に使用され、プラダー・ウィリー症候群などの他の疾患の治療における可能性が調査されています.
作用機序
ジアゾキシドコリンは、ATP感受性カリウムチャネルを活性化することで作用を発揮します。この活性化により細胞膜が過分極し、カルシウム流入が減少し、その結果、膵臓のβ細胞からのインスリン分泌が抑制されます。 このメカニズムは、過剰なインスリン分泌を防ぐことで低血糖を管理するのに役立ちます 。 さらに、ジアゾキシドコリンは血管抵抗を低下させ、降圧作用を示すことが示されています .
類似の化合物:
チアジド系利尿薬: ジアゾキシドと化学的に関連していますが、主に利尿薬として使用されます。
スルホニル尿素系薬剤: 反対の作用機序を持ち、カリウムチャネルを閉じてインスリン分泌を増加させます。
独自性: ジアゾキシドコリンは、カリウムチャネル活性化剤としての二重の役割と、高インスリン血症性低血糖の管理における特定の用途が特徴です。チアジド系利尿薬とは異なり、利尿作用を示しません。 スルホニル尿素系薬剤と比較すると、インスリン分泌に対する効果が反対であるため、インスリン抑制が必要な状態に適しています .
類似化合物との比較
Thiazide Diuretics: Chemically related to diazoxide but primarily used as diuretics.
Sulfonylureas: Opposite mechanism of action, as they close potassium channels to increase insulin release.
Minoxidil: Another potassium channel opener but primarily used as an antihypertensive and hair growth stimulant.
Uniqueness: Diazoxide choline is unique in its dual role as a potassium channel activator and its specific application in managing hyperinsulinemic hypoglycemia. Unlike thiazide diuretics, it does not exhibit diuretic activity. Compared to sulfonylureas, it has the opposite effect on insulin release, making it suitable for conditions where insulin suppression is needed .
特性
CAS番号 |
1098065-76-9 |
|---|---|
分子式 |
C13H20ClN3O3S |
分子量 |
333.84 g/mol |
IUPAC名 |
7-chloro-3-methyl-1λ6,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H6ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3;7H,4-5H2,1-3H3/q-1;+1 |
InChIキー |
YLLWQNAEYILHLV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(3-Fluoro-4-methyl-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid](/img/structure/B8422336.png)






